1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride is a chemical compound with significant relevance in medicinal chemistry, particularly as a potential therapeutic agent. This compound features a cyclopropanamine structure linked to a brominated pyridine ring, which can influence its biological activity and interaction with various biological targets.
This compound is classified under cyclopropanamines, a group known for their diverse pharmacological properties. The specific structure of 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride suggests its potential application as a small molecule kinase inhibitor, similar to other compounds in this class that have shown efficacy in treating various cancers and other diseases .
The synthesis of 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride typically involves several key steps:
The molecular formula of 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride is , with a molecular weight of approximately 232.54 g/mol. The compound features:
The InChI code for this compound is:
This code provides a detailed representation of the compound's molecular structure, indicating its connectivity and functional groups .
1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride can participate in various chemical reactions typical for amines and halogenated compounds:
These reactions are pivotal in medicinal chemistry for modifying the compound to improve its pharmacological properties or to create derivatives with enhanced activity .
The mechanism of action for compounds like 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride typically involves interaction with specific biological targets such as kinases. These interactions can lead to inhibition of signaling pathways that are crucial for cancer cell proliferation or survival.
The binding affinity and selectivity towards particular kinases can be influenced by the structural features provided by the brominated pyridine and cyclopropane components. Detailed studies often reveal how these compounds disrupt normal cellular functions, leading to therapeutic effects .
1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride exhibits several important physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 232.54 g/mol |
Melting Point | Not explicitly stated |
Solubility | Soluble in water |
Appearance | White crystalline solid |
pKa | Not available |
These properties are essential for understanding how the compound behaves under various conditions, influencing its storage, handling, and application in research or therapeutic settings .
The primary applications of 1-(6-Bromopyridin-2-yl)cyclopropanamine hydrochloride lie in medicinal chemistry and pharmaceutical research:
The synthesis of 1-(6-bromopyridin-2-yl)cyclopropanamine hydrochloride relies on strategically functionalized bromopyridine intermediates. 2,6-Dibromopyridine serves as the primary precursor due to its asymmetric halogen reactivity, enabling regioselective substitution at the 6-position while preserving the 2-bromo group for downstream coupling [9]. Alternative routes employ 2-amino-6-bromopyridine, where the amino group facilitates directed ortho-metalation for cyclopropane introduction, though this requires protective strategies to prevent side reactions [1] [9]. A significant advancement involves Turbo Grignard reagents (e.g., iPrMgCl·LiCl), which enable halogen-metal exchange at −40°C—significantly milder than traditional n-BuLi (−78°C). This reduces decomposition risks and improves yields of 6-bromo-2-pyridyl organometallics by >15% [9].
Table 1: Brominated Pyridine Precursors and Their Synthetic Utility
Precursor | Key Reaction | Yield (%) | Regioselectivity Control |
---|---|---|---|
2,6-Dibromopyridine | Turbo Grignard halogen exchange | 85 | Selective C6 functionalization |
2-Amino-6-bromopyridine | Directed ortho-lithiation | 72 | Amino group directs C2 modification |
2,6-Dichloropyridine | Pd-catalyzed amination | 68 | Moderate C6 selectivity |
Integration of the strained cyclopropanamine ring employs two dominant strategies:
Reaction parameter optimization revealed that cyclopropanation efficiency is highly temperature-dependent. Elevated temperatures (>40°C) promote ring-opening byproducts, while sub-ambient conditions (<10°C) slow kinetics. A balance is struck at 25°C with rigorous exclusion of moisture [4].
Salt formation is critical for enhancing aqueous solubility and crystallinity. The free base, 1-(6-bromopyridin-2-yl)cyclopropanamine, exhibits poor water solubility (<0.1 mg/mL) due to its hydrophobic cyclopropane and aromatic moieties. Protonation with HCl in diethyl ether/isopropanol (3:1) at −10°C affords the dihydrochloride salt (CAS 1384265-23-9) with 45-fold improved solubility (4.5 mg/mL) [4] [5]. Key parameters include:
Table 2: Salt Formation Optimization Parameters
Condition | Solvent System | Temperature (°C) | Yield (%) | Solubility (mg/mL) |
---|---|---|---|---|
HCl (1.0 eq) | Ethanol | 25 | 60 | 1.2 |
HCl (2.2 eq) | Ether/IPA (3:1) | −10 | 92 | 4.5 |
H₃PO₄ (2.0 eq) | Acetonitrile | 0 | 78 | 3.1 |
Palladium and copper catalysts enable critical C–N and C–C bond formations in this synthesis:
Ligand screening revealed that bulky phosphines (SPhos) suppress pyridine catalyst poisoning, while bidentate ligands (dppe) accelerate undesired homocoupling.
Scale-up introduces four key challenges:
Process mass intensity (PMI) analysis shows solvent consumption dominates waste (PMI = 120). Replacing THF with 2-MeTHF in Grignard steps reduces PMI by 35% due to improved recyclability [4] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: